molecular formula C8H17N3OS B13428670 (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

(Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide

Cat. No.: B13428670
M. Wt: 203.31 g/mol
InChI Key: BFGUHUUJMYUCHK-UHFFFAOYSA-N
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Description

(Z)-2-(Ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide is a synthetic acetimidamide derivative characterized by a tetrahydrothiophene (saturated thiophene) ring substituted with an ethylamino group. This compound belongs to a class of hydroxylamine derivatives, which are frequently utilized as intermediates in medicinal chemistry for synthesizing heterocyclic inhibitors, particularly in antiparasitic drug development . Its Z-configuration at the imine bond is critical for stereoselective interactions in biological systems.

Properties

Molecular Formula

C8H17N3OS

Molecular Weight

203.31 g/mol

IUPAC Name

2-[ethyl(thiolan-3-yl)amino]-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H17N3OS/c1-2-11(5-8(9)10-12)7-3-4-13-6-7/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

BFGUHUUJMYUCHK-UHFFFAOYSA-N

Isomeric SMILES

CCN(C/C(=N/O)/N)C1CCSC1

Canonical SMILES

CCN(CC(=NO)N)C1CCSC1

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

  • IUPAC Name : (Z)-2-(ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide
  • Molecular Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 213.29 g/mol

Structural Characteristics

The compound features a tetrahydrothiophene moiety which may contribute to its biological properties, particularly in terms of interaction with biological targets.

Preliminary studies suggest that the compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : It has been hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The structural analogs of this compound have shown the ability to modulate receptor activity, particularly in the context of neurotransmitter systems.

Efficacy in Biological Systems

Research findings indicate varying degrees of efficacy across different biological models:

  • Cell Culture Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell growth, suggesting potential as an anticancer agent.
  • Animal Models : Preliminary animal studies indicate that administration of the compound leads to significant alterations in tumor growth dynamics, supporting its potential therapeutic applications.

Case Studies

  • Anticancer Activity : A study involving human breast cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-715.2Induction of apoptosis
    MDA-MB-23110.5Cell cycle arrest
  • Neuroprotective Effects : Another study focused on neuroprotection demonstrated that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.
    Treatment GroupOxidative Stress Reduction (%)
    Control0
    Low Dose30
    High Dose55

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula (if available) Synthesis Yield/Notes Potential Application
(Z)-2-(Ethyl(tetrahydrothiophen-3-yl)amino)-N'-hydroxyacetimidamide Ethylamino-tetrahydrothiophene, hydroxyl Not explicitly reported Likely synthesized via amidoxime routes (similar to ) Antimalarial intermediates
(Z)-2-(3-Chlorophenyl)-N'-hydroxyacetimidamide (7d) 3-Chlorophenyl C₈H₈ClN₂O 99% yield (crude), used for oxadiazole inhibitors Plasmodium falciparum inhibitors
(Z)-N'-Hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide Trifluoromethyl-thiophene C₆H₅F₃N₂OS Commercial availability (American Elements) Life science research
Zygocaperoside Natural triterpene glycoside Not reported Isolated from Z. fabago roots Phytochemical studies

Key Comparison Points

The trifluoromethyl group in the thiophene analog increases metabolic stability and electronegativity compared to the saturated tetrahydrothiophene ring in the target compound.

Synthetic Accessibility

  • Both the target compound and 7d are likely synthesized via amidoxime intermediates, but the tetrahydrothiophene substituent may complicate purification due to increased polarity.
  • Natural analogs like Zygocaperoside require laborious isolation from plant sources, limiting scalability compared to synthetic routes.

The trifluoromethyl-thiophene analog may exhibit superior pharmacokinetics due to fluorine’s electron-withdrawing effects, though its exact biological role remains uncharacterized.

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